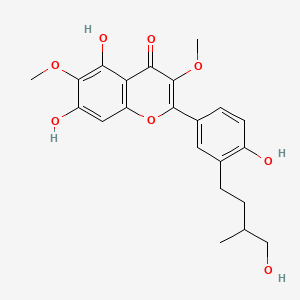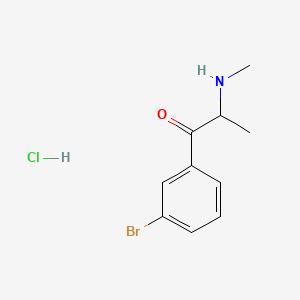
3-Bromométhcathinone (chlorhydrate)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: 3-BMC serves as a model compound for studying synthetic cathinones and their derivatives.
Biology: Research may explore its effects on neurotransmitter systems or cellular processes.
Medicine: Limited data exist, but it could be relevant for understanding stimulant-related toxicity.
Industry: Not commonly used industrially due to its illicit nature.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-BMC are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation and the body’s response to stress.
Mode of Action
3-BMC acts as a serotonin and norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, 3-BMC increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action.
Analyse Biochimique
Biochemical Properties
3-Bromomethcathinone (hydrochloride) is known to act as a serotonin and norepinephrine reuptake inhibitor . This means it interacts with the serotonin and norepinephrine transporters, proteins that are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting these transporters, 3-Bromomethcathinone (hydrochloride) increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling .
Cellular Effects
The increased serotonin and norepinephrine signaling caused by 3-Bromomethcathinone (hydrochloride) can have various effects on cells. For neurons, this can lead to increased excitability and altered firing patterns. In other cell types, these neurotransmitters can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromomethcathinone (hydrochloride) exerts its effects by binding to the serotonin and norepinephrine transporters and inhibiting their function . This prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced signaling .
Metabolic Pathways
It is known that synthetic cathinones are typically metabolized in the liver, often through pathways involving the cytochrome P450 enzymes .
Méthodes De Préparation
Voies de synthèse : Bien que les voies de synthèse spécifiques du 3-BMC ne soient pas largement documentées, il est probable qu'il soit synthétisé par des modifications de la structure de la cathinone.
Production industrielle : Les informations sur les méthodes de production à l'échelle industrielle sont limitées en raison de son caractère illicite.
Analyse Des Réactions Chimiques
Réactions : Le 3-BMC peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courantes :
Produits majeurs : Les produits spécifiques formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Chimie : Le 3-BMC sert de composé modèle pour étudier les cathinones de synthèse et leurs dérivés.
Biologie : La recherche peut explorer ses effets sur les systèmes de neurotransmetteurs ou les processus cellulaires.
Médecine : Les données sont limitées, mais cela pourrait être pertinent pour comprendre la toxicité liée aux stimulants.
Industrie : Pas utilisé couramment dans l'industrie en raison de son caractère illicite.
Mécanisme d'action
- Le mécanisme exact par lequel le 3-BMC exerce ses effets reste flou. Il implique probablement des interactions avec les transporteurs de monoamines (par exemple, dopamine, sérotonine, noradrénaline) similaires à d'autres cathinones.
Comparaison Avec Des Composés Similaires
Composés similaires : D'autres cathinones de synthèse, comme la méphédrone, la méthcathinone et la méthylone, partagent des similitudes structurales avec le 3-BMC.
Unicité : La substitution par le brome du 3-BMC le distingue des autres cathinones.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVECYNAJJZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676487-42-6 | |
| Record name | 3-Bromomethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


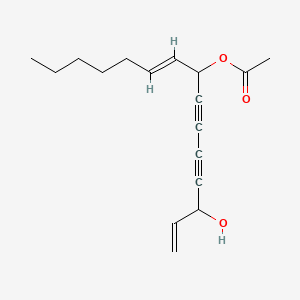
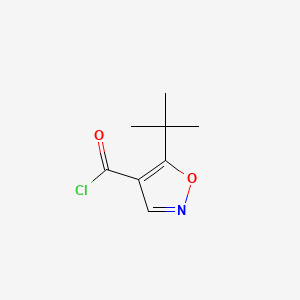

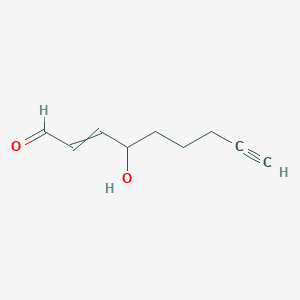
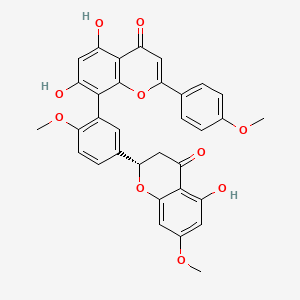
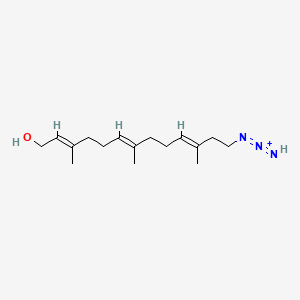
![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)
![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)
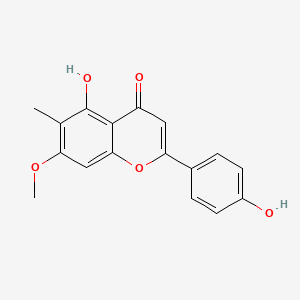
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)
